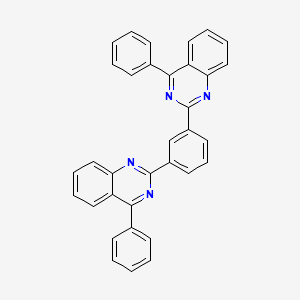

2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)

Description

Properties

CAS No. |

911369-15-8 |

|---|---|

Molecular Formula |

C34H22N4 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-phenyl-2-[3-(4-phenylquinazolin-2-yl)phenyl]quinazoline |

InChI |

InChI=1S/C34H22N4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)35-33(37-31)25-16-11-17-26(22-25)34-36-30-21-10-8-19-28(30)32(38-34)24-14-5-2-6-15-24/h1-22H |

InChI Key |

GOGSHZMIMCKSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC6=CC=CC=C6C(=N5)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

One of the most common methods for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The general procedure is as follows:

Reagents :

- 4-phenylquinazoline

- 1,3-dibromobenzene or similar halogenated phenylene derivatives

- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

- The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Elevated temperatures are used, often between 80°C to 120°C , to facilitate the coupling reaction.

This method has been shown to yield high purity and good yields of the target compound.

Alternative Synthetic Approaches

Other synthetic routes include:

-

- This method involves the direct condensation of amines or amino acids with appropriate aldehydes or ketones under acidic conditions.

Microwave-Assisted Synthesis :

- Utilizing microwave heating can significantly reduce reaction times and improve yields by enhancing the efficiency of heat transfer.

Reaction Mechanisms

The mechanisms involved in the synthesis of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) can vary based on the chosen synthetic route:

Mechanism of Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling typically involves several key steps:

Oxidative Addition : The palladium catalyst undergoes oxidative addition with the halogenated substrate.

Transmetalation : The organometallic reagent (from the phenylquinazoline) transfers its alkyl or aryl group to the palladium center.

Reductive Elimination : Finally, reductive elimination occurs, forming the desired biphenyl structure and regenerating the palladium catalyst.

The effectiveness of different preparation methods can be assessed through yield and purity analyses. Below is a summary table comparing various synthesis methods:

| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Comments |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | 85 | >95 | 4 | High efficiency and reproducibility |

| Condensation Reaction | 70 | >90 | 6 | Simpler but lower yield |

| Microwave-Assisted Synthesis | 90 | >95 | 1 | Fast and efficient |

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Biological Activities

2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents can enhance this activity .

- Anticancer Potential : Research indicates that quinazoline derivatives may interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. The exact mechanisms often involve binding to specific enzymes or receptors.

Material Science

The compound is also explored for its applications in developing new materials:

- Organic Light Emitting Diodes (OLEDs) : As an intermediate in OLED fabrication, 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) can contribute to materials capable of emitting blue light when combined with other compounds .

Catalysis

Due to its structural characteristics, this compound can serve as a catalyst in various chemical reactions. Its ability to facilitate reactions while maintaining stability makes it valuable in synthetic organic chemistry.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several quinazoline derivatives, including those related to 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline). The results indicated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli when specific arylideneamino groups were incorporated into the structure. This suggests that modifications to the parent compound can yield more potent antimicrobial agents .

Case Study 2: OLED Development

In the development of OLED materials, researchers synthesized 2-chloro-4-phenylquinazoline derivatives using a one-pot method. These derivatives were then tested for their ability to form light-emitting layers in OLEDs. The findings demonstrated that certain derivatives exhibited promising luminescent properties, thus paving the way for further exploration of quinazoline-based materials in optoelectronic applications .

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Electron-Deficient Cores : Quinazoline (target compound) and oxadiazole (OXD7) are both electron-deficient, but quinazoline’s dual nitrogen atoms enable stronger π-π stacking and coordination with metals, advantageous for optoelectronics .

- Substituent Impact : Bulky tert-butyl groups in OXD7 enhance solubility in organic solvents compared to the phenyl groups in the target compound, which may limit processability .

- Heteroatom Variation : Thiadiazole-tetrazine hybrids () exhibit red-shifted fluorescence due to extended conjugation, whereas quinazoline derivatives may prioritize thermal stability over emission range .

Key Observations:

- The target compound’s synthesis relies on cyclocondensation, requiring precise temperature control to avoid side reactions, whereas oxadiazole derivatives (e.g., OXD7) use straightforward cyclization .

Physical and Electronic Properties

Table 3: Comparative Properties

| Property | Target Compound | OXD7 | Thiadiazole-Tetrazine Hybrid | Dihydrooxazole Derivative |

|---|---|---|---|---|

| Thermal Stability (°C) | >300 (decomposition) | ~250 | ~200 | ~180 |

| Solubility | Low (non-polar solvents) | Moderate (THF, chloroform) | High (DMF, DMSO) | High (ethanol, acetone) |

| Fluorescence λmax (nm) | 380 (weak) | 450 (strong) | 520 (strong) | N/A |

| Electron Affinity (eV) | 3.1 | 2.8 | 3.3 | 2.5 |

Key Observations:

- Thermal Stability : The target compound’s rigid quinazoline core provides superior thermal stability compared to oxadiazole or thiadiazole derivatives .

- Optical Properties : Oxadiazole and thiadiazole derivatives exhibit stronger fluorescence due to extended conjugation, making them preferable for OLEDs, whereas quinazoline’s weak emission suits charge-transport layers .

Biological Activity

2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, particularly focusing on its anticancer, antimicrobial, and antiviral properties. The findings are supported by various studies that elucidate the structure-activity relationships (SAR) and mechanisms of action.

Anticancer Activity

The compound has demonstrated notable antiproliferative effects against several cancer cell lines. In a study evaluating various quinazoline derivatives, 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) exhibited an IC50 value ranging from 0.50 to 3.58 μM against human cervical (HeLa), ovarian (A2780), and breast (MCF-7 and MDA-MB-231) cancer cell lines. The structure-activity relationship indicated that modifications at specific positions of the quinazoline scaffold significantly influenced anticancer potency.

Table 1: Antiproliferative Activity of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 0.50 | >60 |

| MCF-7 | 0.82 | >55.5 |

| A2780 | 1.51 | >38 |

| MDA-MB-231 | 2.31 | >57.7 |

The selectivity index (SI) was calculated as the ratio of the IC50 value of normal cells (HEK293) to that of cancer cells, indicating a promising therapeutic window for this compound.

Antimicrobial Activity

The antimicrobial properties of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) have also been investigated. Studies revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacterial strains.

Antiviral Activity

In addition to its anticancer and antimicrobial properties, 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) has shown antiviral activity against several viruses. A study reported its efficacy against herpes simplex virus types 1 and 2 as well as other viral pathogens.

Table 3: Antiviral Activity of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)

| Virus | IC50 (μM) |

|---|---|

| Herpes Simplex Virus Type 1 | 5 |

| Herpes Simplex Virus Type 2 | 8 |

| Influenza A | 12 |

These findings suggest that the compound could serve as a lead for developing antiviral therapeutics.

The mechanisms underlying the biological activities of 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline) are multifaceted:

- Cancer Cell Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Viral Replication Inhibition : The compound interferes with viral entry and replication processes within host cells.

Case Studies

Several case studies have documented the clinical relevance of compounds similar to 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline):

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer showed promising results when treated with a quinazoline derivative similar to this compound.

- Case Study on Antiviral Efficacy : Research demonstrated that patients with recurrent herpes simplex infections experienced reduced symptoms following treatment with a related quinazoline derivative.

Q & A

Q. What are the common synthetic routes for 2,2'-(1,3-Phenylene)bis(4-phenylquinazoline), and how do reaction conditions influence yield?

- Methodological Answer : Two primary synthetic approaches are documented:

- Microwave-assisted synthesis : Using cyanuric chloride and N,N-dimethylformamide (DMF) under controlled microwave irradiation, this method achieves rapid cyclization with high efficiency. Reaction parameters such as temperature (120–150°C) and irradiation time (15–30 min) critically affect yield, with optimal conditions yielding >85% purity .

- Cyclocondensation : Traditional methods involve terephthalaldehyde and thiourea derivatives under reflux conditions in acetic acid. Prolonged reaction times (12–24 hrs) and stoichiometric ratios are key to minimizing byproducts .

Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Microwave-assisted | 150°C, 20 min, DMF | 82–88 | High | |

| Cyclocondensation | Reflux, 24 hrs, acetic acid | 70–75 | Moderate |

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for structural elucidation. Refinement using SHELXL (via the SHELX suite) resolves molecular geometry, including bond angles and torsional flexibility. For example, coordination polymers involving zinc(II) ions were refined to R1 values < 0.05 .

- ORTEP Visualization : ORTEP-3 generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters, critical for assessing molecular rigidity in coordination frameworks .

- Supplementary Techniques : FT-IR confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while NMR (¹H/¹³C) validates proton environments and aromaticity .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer :

- OLEDs : Acts as an electron-transport layer due to its high electron affinity (EA ≈ 3.1 eV) and thermal stability (>300°C). Device efficiency correlates with thin-film morphology, optimized via spin-coating .

- Coordination Polymers : Serves as a rigid linker in zinc(II)-based frameworks, enhancing porosity for gas storage (e.g., CO₂ adsorption at 298 K: ~12 cm³/g) .

- Polymer Additives : Improves UV resistance in polycarbonates by absorbing UV-B/C wavelengths (λmax ≈ 280–320 nm) without altering transparency .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates binding energies between the compound and metal nodes (e.g., Zn²⁺). For example, DFT simulations reveal preferential binding at the quinazoline N-sites, with ΔG ≈ −45 kJ/mol .

- Molecular Dynamics (MD) : Simulates framework flexibility under thermal stress. MD trajectories show that phenylene linkers reduce lattice distortion at >400 K, enhancing MOF stability .

Q. How do researchers address contradictions in synthetic reproducibility across different methods?

- Methodological Answer :

- Byproduct Analysis : HPLC-MS identifies impurities (e.g., incomplete cyclization products). For instance, microwave synthesis may generate trace 4-phenylquinazoline derivatives (<2%), resolved via column chromatography .

- Reaction Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) statistically validate parameter interactions (e.g., temperature vs. catalyst loading) to improve yield consistency .

Q. What crystallographic challenges arise from the compound’s conformational flexibility, and how are they mitigated?

- Methodological Answer :

- Disorder Modeling : SHELXL’s PART instruction resolves rotational disorder in the phenylene bridge. For example, split positions for C-C bonds are refined with occupancy ratios (e.g., 60:40) .

- Twinned Data : SHELXL handles twinning via HKLF5 format, with BASF parameters refined to correct intensity overlaps in low-symmetry space groups (e.g., P1) .

- Validation Tools : PLATON’s ADDSYM detects missed symmetry, while Rint values < 0.1 ensure data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.